molecular formula C12H11BrClN3OS2 B2866798 5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-65-3

5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2866798
CAS RN: 391875-65-3
M. Wt: 392.71
InChI Key: FXBCFLXIHGUTMD-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • The reaction of 2-bromo-2-phenylacetonitrile derivatives with benzothioamide in different solvents results in the formation of various thiadiazoles, demonstrating the reactivity and potential for creating diverse compounds (Boeini & Mobin, 2011).
  • Benzo[d][1,2,3]thiadiazole and its isomers, similar to the thiadiazole moiety in the compound, are used in semiconducting polymers, highlighting the importance of thiadiazoles in materials science (Chen et al., 2016).

Biological Activities

  • Novel methylene bridged benzisoxazolyl imidazo[1,3,4]thiadiazoles have been synthesized and evaluated for antibacterial and antifungal activities, indicating the potential biomedical applications of thiadiazole derivatives (Lamani et al., 2009).
  • A series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating the pharmaceutical potential of such compounds (Tiwari et al., 2017).

Anticancer Applications

  • A study on the synthesis and evaluation of novel 2-cyclopropylimidazo[1,3,4]thiadiazole derivatives for anticancer activity, including NSC coded compounds, showcases the relevance of thiadiazole structures in developing anticancer drugs (Noolvi et al., 2011).

Synthesis of Novel Compounds

  • A straightforward synthesis methodology for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was developed, enabling the construction of new heterocycles with potential insecticidal activity (Mohamed et al., 2020).

properties

IUPAC Name

5-bromo-2-chloro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3OS2/c1-6(2)19-12-17-16-11(20-12)15-10(18)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCFLXIHGUTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

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